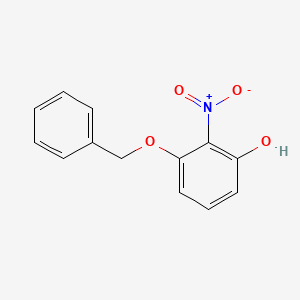

3-(Benzyloxy)-2-nitrophenol

Vue d'ensemble

Description

3-(Benzyloxy)-2-nitrophenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-nitrophenol typically involves the nitration of 3-(Benzyloxy)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone derivative.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Synthesis

3-(Benzyloxy)-2-nitrophenol serves as a vital intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that introduce functional groups or modify existing ones. Notably, it can be used in:

- Synthesis of Fluorescent Probes : The compound can be modified to create fluorescent probes for detecting nitroaromatic compounds, which are significant due to their environmental and health impacts. For instance, derivatives of this compound have been explored for their ability to selectively sense picric acid, a common nitroaromatic explosive .

Environmental Monitoring

The detection of nitroaromatic compounds, including explosives and pollutants, is crucial in environmental science. This compound derivatives have shown promise in this area:

- Fluorescent Sensors : Research indicates that modified versions of this compound can act as dual fluorophores for the selective detection of nitroaromatics. They exhibit fluorescence changes upon interaction with these compounds, making them useful for real-time monitoring in environmental applications .

Biological Applications

The biological implications of this compound are also noteworthy:

- Antioxidant Activity : Studies have indicated that certain derivatives possess antioxidant properties, which can be beneficial in medical and biochemical applications. These compounds can scavenge free radicals, potentially leading to therapeutic uses in combating oxidative stress-related diseases .

Material Science

In materials science, this compound has been investigated for its potential use in creating advanced materials:

- Self-Assembly and Nanostructures : The compound can participate in supramolecular chemistry, enabling the development of conducting nanowires and other nanostructures through self-assembly processes. This application is particularly relevant in the fields of electronics and photonics .

Case Study 1: Development of Fluorescent Probes

A recent study synthesized a novel fluorophore based on this compound that demonstrated high sensitivity towards picric acid detection. The fluorophore showed significant fluorescence quenching upon interaction with nitroaromatics, indicating its potential for environmental monitoring applications .

Case Study 2: Antioxidant Properties

Research into the antioxidant capabilities of compounds derived from this compound revealed that these compounds could effectively reduce oxidative stress markers in vitro. This finding supports further exploration into their therapeutic potential .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in synthesizing fluorescent probes |

| Environmental Science | Detection of nitroaromatics | Effective as a dual fluorophore for picric acid |

| Biological Research | Antioxidant activity | Scavenges free radicals; potential therapeutic use |

| Material Science | Self-assembly into nanostructures | Contributes to the development of conducting materials |

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyloxy group can enhance the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparaison Avec Des Composés Similaires

3-(Benzyloxy)phenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

2-Nitrophenol: Lacks the benzyloxy group, affecting its solubility and interaction with biological targets.

4-(Benzyloxy)-2-nitrophenol: Positional isomer with different chemical and biological properties.

Uniqueness: 3-(Benzyloxy)-2-nitrophenol is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Activité Biologique

3-(Benzyloxy)-2-nitrophenol, also known by its CAS number 213685-59-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a nitro group and a benzyloxy substituent on a phenolic ring. The general structure can be represented as follows:

Synthesis Methods : The compound can be synthesized through various methods including:

- Nitration of Phenol : This involves the nitration of benzyloxyphenol under controlled conditions to yield the nitro derivative.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions with suitable aryl halides can also facilitate the formation of this compound .

Biological Activity

This compound exhibits several biological activities which are summarized in the following sections.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacteria and fungi. For instance, a study reported a significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antioxidant Properties

The compound has demonstrated antioxidant activity through various assays including DPPH radical scavenging and ABTS assays. The IC50 value for DPPH scavenging was found to be approximately 30 µg/mL, indicating potent antioxidant capacity .

Cytotoxicity

In cancer research, this compound has been evaluated for cytotoxic effects on tumor cell lines. A notable study revealed that it induced apoptosis in HeLa cells at concentrations ranging from 10 to 50 µM, with mechanisms involving caspase activation and mitochondrial disruption .

The biological effects of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it helps in reducing oxidative stress within cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Candida albicans, illustrating its potential as an antifungal agent .

- Cancer Cell Studies : In an experimental model, treatment with the compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines, with IC50 values reported at 15 µM after 48 hours .

Data Summary

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |

| Antioxidant | DPPH Assay | 30 | IC50 value |

| Cytotoxicity | HeLa Cells | 10-50 | Induction of apoptosis |

Propriétés

IUPAC Name |

2-nitro-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKYCRSONHRGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.